molecular formula C15H9Cl2NO2S B5798049 3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile

3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5798049
M. Wt: 338.2 g/mol
InChI Key: WYRREQBAWZYLBX-MDWZMJQESA-N
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Description

3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of diphenyl ethers and is known for its high selectivity towards grassy weeds.

Mechanism of Action

3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile binds to the active site of PPO and inhibits its activity. This leads to the accumulation of protoporphyrinogen IX, which is a toxic intermediate that can cause oxidative damage to the plant. The accumulation of other intermediates such as uroporphyrinogen III can also lead to the formation of reactive oxygen species, which can further damage the plant.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to affect the photosynthetic apparatus of the plant, leading to a decrease in chlorophyll content and a reduction in photosynthetic activity. It also affects the synthesis of other pigments such as carotenoids and anthocyanins, leading to changes in the color of the plant. 3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile can also affect the root system of the plant, leading to stunting and reduced growth.

Advantages and Limitations for Lab Experiments

3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile is a highly selective herbicide that can be used to control grassy weeds in a variety of crops. It is also relatively safe to use and has a low toxicity to animals and humans. However, 3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile can be sensitive to environmental factors such as pH and soil type, which can affect its efficacy. It is also known to have a short residual activity, which means that it needs to be reapplied frequently.

Future Directions

There are several areas of research that can be explored with regards to 3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile. One area is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area is the study of its mode of action at the molecular level, which can lead to the development of new herbicides with similar properties. Additionally, the effects of 3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile on non-target organisms such as soil microorganisms and insects can be studied to assess its ecological impact.

Synthesis Methods

3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized by reacting 3,4-dichlorophenylacetonitrile with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield.

Scientific Research Applications

3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its herbicidal properties and its mode of action. It is known to inhibit the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the accumulation of toxic intermediates and the eventual death of the plant.

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S/c16-14-7-6-11(9-15(14)17)8-13(10-18)21(19,20)12-4-2-1-3-5-12/h1-9H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRREQBAWZYLBX-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

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